molecular formula C27H25N3O3 B3731244 N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide

N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide

Cat. No. B3731244
M. Wt: 439.5 g/mol
InChI Key: QHLJOWAGXDKAAK-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, commonly known as BBHQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHQ belongs to the class of hydrazone derivatives and has been reported to possess various biological activities.

Mechanism of Action

The mechanism of action of BBHQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBHQ has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. BBHQ has also been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, BBHQ has been reported to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
BBHQ has been reported to possess various biochemical and physiological effects. In vitro studies have shown that BBHQ can induce apoptosis in cancer cells by activating the caspase-dependent pathway. BBHQ has also been reported to inhibit the replication of various viruses, such as HIV, influenza, and hepatitis C virus. In vivo studies have shown that BBHQ can reduce the growth of tumors in animal models. BBHQ has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BBHQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BBHQ is also highly soluble in organic solvents, which makes it easy to handle in experiments. However, BBHQ has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous environments. Additionally, BBHQ has not been extensively studied for its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for BBHQ research. First, further studies are needed to elucidate the mechanism of action of BBHQ. Second, more studies are needed to investigate the potential applications of BBHQ in various fields, such as medicinal chemistry, material science, and analytical chemistry. Third, studies are needed to investigate the toxicity of BBHQ and its potential side effects. Fourth, further studies are needed to optimize the synthesis method of BBHQ and to develop more efficient and cost-effective methods for its synthesis. Finally, studies are needed to investigate the potential of BBHQ as a therapeutic agent for various diseases, such as cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, BBHQ is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHQ has been reported to possess various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities. BBHQ has several advantages for lab experiments, but it also has some limitations. Further studies are needed to elucidate the mechanism of action of BBHQ, investigate its potential applications, and optimize its synthesis method.

Scientific Research Applications

BBHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BBHQ has been reported to possess various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities. In material science, BBHQ has been used as a building block for the synthesis of novel functional materials, such as metal-organic frameworks and coordination polymers. In analytical chemistry, BBHQ has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-2-3-16-33-20-14-12-19(13-15-20)18-28-30-27(32)23-17-25(22-9-5-7-11-26(22)31)29-24-10-6-4-8-21(23)24/h4-15,17-18,31H,2-3,16H2,1H3,(H,30,32)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLJOWAGXDKAAK-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-butoxybenzylidene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide

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